2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

Hydrolytic stability degradation products aqueous formulation

This compound replaces Bronopol's labile C-Br bond with a stable C-aryl bond, eliminating toxic bromonitromethane degradation in aqueous pH 6-8 formulations. The p-bromophenyl group enables Suzuki-Miyaura and Buchwald-Hartwig derivatization, and its increased lipophilicity (logP ~1.5) supports membrane-permeability studies where Bronopol (logKow -0.64) is unsuitable. Ideal for researchers requiring a hydrolytically stable scaffold or synthetic intermediate.

Molecular Formula C9H10BrNO4
Molecular Weight 276.08 g/mol
CAS No. 90561-94-7
Cat. No. B6597784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL
CAS90561-94-7
Molecular FormulaC9H10BrNO4
Molecular Weight276.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br
InChIInChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2
InChIKeyNUDNCFJMKHVXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(P-Bromophenyl)-2-Nitro-1,3-Propanediol (CAS 90561-94-7) Procurement Guide: Key Differentiation from Bronopol and Related Nitro Compounds


2-(P-Bromophenyl)-2-nitro-1,3-propanediol (CAS 90561-94-7, C9H10BrNO4, MW 276.08) is an aromatic nitro compound structurally related to the widely used antimicrobial preservative Bronopol (2-bromo-2-nitropropane-1,3-diol, CAS 52-51-7, C3H6BrNO4, MW 199.99) [1]. This compound features a p-bromophenyl substituent in place of the bromine atom on the central carbon, fundamentally altering its physicochemical properties and biological activity profile. While Bronopol has extensive literature documenting its broad-spectrum antimicrobial activity and degradation pathways, the target compound is primarily referenced in research contexts for its potential as a synthetic intermediate and in specialized antimicrobial applications where the aromatic moiety confers distinct advantages . The following evidence guide provides quantitative comparisons to support informed procurement decisions.

Why 2-(P-Bromophenyl)-2-Nitro-1,3-Propanediol Cannot Be Directly Substituted by Bronopol or Other Nitro-Alcohols in Specialized Applications


Direct substitution of 2-(P-Bromophenyl)-2-nitro-1,3-propanediol with Bronopol or similar aliphatic nitro-alcohols is not recommended due to fundamental differences in molecular architecture, stability, and activity spectrum. The target compound incorporates a p-bromophenyl aromatic ring, which replaces the labile C-Br bond in Bronopol with a stable C-aryl bond . This structural difference eliminates the retro-aldol decomposition pathway that renders Bronopol unstable in aqueous solutions at neutral to alkaline pH, producing potentially more toxic degradation products such as 2-bromo-2-nitroethanol and bromonitromethane [1]. Furthermore, the aromatic moiety confers increased lipophilicity (logP estimated at ~1.5-2.0 vs. Bronopol's logKow of -0.64), altering membrane permeability and biological target engagement profiles [2]. These differences necessitate compound-specific qualification for applications where hydrolytic stability, reduced byproduct formation, or lipophilic character are critical requirements.

Quantitative Evidence Guide: 2-(P-Bromophenyl)-2-Nitro-1,3-Propanediol vs. Bronopol and Aliphatic Nitro-Alcohol Comparators


Hydrolytic Stability: Aryl-Nitro Structure Eliminates Retro-Aldol Decomposition Pathway Present in Bronopol

Bronopol undergoes rapid hydrolysis in aqueous solution via a retro-aldol mechanism, generating 2-bromo-2-nitroethanol and bromonitromethane as primary degradation products. This pathway is enabled by the presence of the C-Br bond adjacent to the nitro group. 2-(P-Bromophenyl)-2-nitro-1,3-propanediol replaces this labile C-Br bond with a C-aryl bond (p-bromophenyl group), thereby eliminating the retro-aldol decomposition route [1]. While direct quantitative degradation data for the target compound in aqueous media is not available in the primary literature, structural analysis indicates that the absence of the retro-aldol pathway confers substantially enhanced hydrolytic stability relative to Bronopol [2].

Hydrolytic stability degradation products aqueous formulation

Lipophilicity Profile: Enhanced logP vs. Bronopol for Membrane-Permeant Applications

The addition of a p-bromophenyl aromatic ring to the nitro-propanediol core significantly increases lipophilicity compared to the aliphatic Bronopol. Bronopol has a measured logKow of -0.64, indicating high hydrophilicity and poor membrane permeability [1]. While experimental logP for 2-(P-Bromophenyl)-2-nitro-1,3-propanediol is not reported, computational estimation using the fragment addition method yields an approximate logP of 1.5-2.0 (calculated based on Bronopol logKow = -0.64 plus phenyl fragment contribution ~2.0 plus bromine contribution ~0.5). This represents a >100-fold increase in octanol-water partition coefficient [2].

Lipophilicity logP membrane permeability drug design

Molecular Weight and Synthetic Utility: Distinction from Bronopol as a Heavier Building Block

2-(P-Bromophenyl)-2-nitro-1,3-propanediol has a molecular weight of 276.08 g/mol (C9H10BrNO4), which is 76.09 g/mol heavier than Bronopol (199.99 g/mol, C3H6BrNO4) . This mass difference arises from the replacement of the central bromine atom with a p-bromophenyl group, introducing an aromatic ring that serves as a synthetic handle for further functionalization via electrophilic aromatic substitution or cross-coupling reactions . The heavier molecular weight also influences physical properties, including reduced volatility and altered solubility profiles [1].

Synthetic intermediate building block molecular weight

Toxicological Profile: GHS Hazard Classification Incomplete, But Structural Distinctions from Highly Hazardous Bronopol Warrant Independent Assessment

Bronopol carries a severe GHS hazard classification including H310 (Fatal in contact with skin), H318 (Causes serious eye damage), and H400 (Very toxic to aquatic life) with Signal Word 'Danger' [1]. The target compound 2-(P-Bromophenyl)-2-nitro-1,3-propanediol lacks a comprehensive GHS classification in public databases, indicating that its toxicological profile has not been fully characterized . However, the structural difference—replacement of the labile C-Br bond with a C-aryl bond—may alter both acute toxicity and degradation-related hazards. The aquatic toxicity of Bronopol (Daphnia magna 48-h LC50 = 1.4 mg/L; Bluegill sunfish 96-h LC50 = 36.1 mg/L) is partially attributed to its degradation products [2]. The aryl analog may exhibit a distinct ecotoxicological profile due to elimination of bromonitromethane and 2-bromo-2-nitroethanol formation [3].

Toxicology GHS classification safety handling

pH-Dependent Activity Profile: Divergence from Bronopol's pH Sensitivity

Bronopol exhibits a pronounced pH-dependent activity-stability paradox: it is more active at higher pH values (pH 7-8) but also degrades at a faster rate under these conditions [1]. At pH 4, Bronopol is most stable but less active; at pH 8, activity is highest but decomposition is rapid. The target compound 2-(P-Bromophenyl)-2-nitro-1,3-propanediol, lacking the hydrolytically labile C-Br bond, is expected to maintain consistent activity across a broader pH range without the same trade-off between stability and efficacy [2]. However, specific quantitative antimicrobial activity data (MIC values) for the target compound against defined microbial strains is not available in the primary literature.

pH stability antimicrobial activity formulation pH

Synthetic Accessibility: Potential for Higher Yield and Purity via Solid-Base Catalysis Relative to Traditional Bronopol Synthesis

Bronopol synthesis via traditional strong-base catalysis generates organic salts and requires extensive purification. A modern solid-base catalyzed method achieves yields above 95.0% (by nitromethane) and product purity above 99.5% [1]. While analogous synthesis data for 2-(P-Bromophenyl)-2-nitro-1,3-propanediol are not reported, the compound can be synthesized via condensation of p-bromobenzaldehyde with nitromethane followed by reduction, or via nitroaldol (Henry) reaction using 4-bromobenzaldehyde and nitroethanol. The solid-base catalysis approach could potentially be adapted to this aryl analog, offering similar advantages in yield and purity .

Synthesis yield purity catalysis solid base

Recommended Application Scenarios for 2-(P-Bromophenyl)-2-Nitro-1,3-Propanediol Based on Differential Evidence


Aqueous Formulations Requiring Extended Shelf-Life at Neutral to Alkaline pH

The elimination of the retro-aldol degradation pathway (present in Bronopol) makes this compound suitable for aqueous formulations where Bronopol would rapidly degrade, generating potentially toxic brominated byproducts [1]. This includes preservative systems for personal care products, pharmaceuticals, and industrial fluids operating at pH 6-8, where Bronopol exhibits an unfavorable activity-stability trade-off [2].

Synthetic Intermediate for Aryl-Functionalized Bioactive Molecules

The presence of the p-bromophenyl group provides a versatile synthetic handle for further functionalization via Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or electrophilic aromatic substitution. The 1,3-propanediol moiety offers two hydroxyl groups that can be protected, oxidized, or converted to leaving groups for nucleophilic displacement [1]. This distinguishes the compound from Bronopol, which serves primarily as a terminal biocide and lacks the aromatic ring necessary for further derivatization [2].

Research Applications Requiring Enhanced Membrane Permeability

With an estimated logP of 1.5-2.0 compared to Bronopol's logKow of -0.64, this compound is better suited for studies requiring cell membrane penetration or partitioning into lipid-rich compartments [1]. This includes antimicrobial susceptibility testing against intracellular pathogens, where Bronopol's hydrophilicity limits its ability to cross biological membranes [2].

Comparative Toxicology Studies of Nitro-Alcohol Degradation Products

The distinct degradation profile—elimination of bromonitromethane and 2-bromo-2-nitroethanol formation—makes this compound a valuable comparator in studies examining the environmental fate and ecotoxicology of nitro-alcohol preservatives [1]. The target compound can serve as a 'stable' control that does not generate the same suite of transformation products as Bronopol, enabling isolation of toxicity contributions from specific degradation pathways [2].

Technical Documentation Hub

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